N-([2,4'-bipyridin]-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Overview
Description
N-([2,4’-bipyridin]-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties. This particular compound features a bipyridine moiety, which is often utilized in coordination chemistry and catalysis, combined with a benzo-dioxine structure, enhancing its potential for various scientific applications.
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which this compound belongs, are known to have antibacterial properties . They typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction .
Mode of Action
Sulfonamides generally act as competitive inhibitors of the enzyme dihydropteroate synthase, preventing the production of dihydropteroic acid, a precursor of folic acid . This inhibition disrupts the synthesis of nucleic acids in bacteria, thereby inhibiting their growth and proliferation .
Biochemical Pathways
As a sulfonamide, it likely affects the folic acid synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthase, it prevents the formation of dihydropteroic acid, a key intermediate in the synthesis of folic acid . Folic acid is essential for the synthesis of nucleic acids, so its depletion leads to inhibited bacterial growth and reproduction .
Pharmacokinetics
Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
As a sulfonamide, its primary effect is likely the inhibition of bacterial growth and reproduction by disrupting nucleic acid synthesis .
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially affect the activity and stability of sulfonamides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multiple steps, including the formation of the bipyridine core and the subsequent attachment of the sulfonamide group. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is performed under mild conditions using palladium catalysts and bases such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the choice of solvents and reagents would be tailored to minimize environmental impact and ensure safety in large-scale operations.
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The bipyridine moiety can be reduced under specific conditions to yield dihydropyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce dihydropyridine derivatives. Substitution reactions can lead to various functionalized derivatives, expanding the compound’s utility in different applications.
Scientific Research Applications
N-([2,4’-bipyridin]-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis due to its bipyridine moiety.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrases.
Medicine: Explored for its antiproliferative activity against various cancer cell lines.
Industry: Utilized in the development of advanced materials and as a building block for more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline 1,4-dioxides: These compounds share structural similarities and are also used as carbonic anhydrase inhibitors.
Sulfonamides: General class of compounds with similar functional groups, widely used in pharmaceuticals.
Uniqueness
What sets N-([2,4’-bipyridin]-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide apart is its combination of a bipyridine moiety with a benzo-dioxine structure, providing unique properties for coordination chemistry and enhanced biological activity. This dual functionality makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c23-27(24,16-1-2-18-19(12-16)26-10-9-25-18)22-13-14-3-8-21-17(11-14)15-4-6-20-7-5-15/h1-8,11-12,22H,9-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSTWGMLEXSSAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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